molecular formula C18H21N5O2 B2914307 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376378-79-9

8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2914307
CAS No.: 376378-79-9
M. Wt: 339.399
InChI Key: PRVYWNNMUCCEMP-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity

8-(Benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of this compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}. The structural characteristics include a purine core modified by a benzyl(methyl)amino group and an allyl side chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The specific compound has not been extensively studied; however, related compounds have shown promising results in various biological assays.

Antitumor Activity

Several studies have highlighted the antitumor potential of purine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. A notable study reported that related purines inhibited cell proliferation in breast cancer cells with IC50 values in the low micromolar range .

Antiviral Properties

Purine derivatives are also known for their antiviral properties. Compounds structurally similar to this one have been investigated for their ability to inhibit viral replication. For example, certain purine analogs have shown efficacy against respiratory syncytial virus (RSV), suggesting that the compound may possess similar antiviral activity .

The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its activity may involve the inhibition of key enzymes involved in nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 (µM)Reference
AntitumorPurine Derivative A10
AntiviralPurine Derivative B15
CytotoxicityPurine Derivative C5

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Modifications
8-(Benzyl(methyl)amino)-3-methyl-...C21H26N4O3Benzyl(methyl)amino group
8-(Phenylamino)-3-methyl-...C20H22N4O3Phenyl group instead of benzyl
8-(Allylamino)-3-methyl-...C21H25N5O2Different side chain

Properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVYWNNMUCCEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.